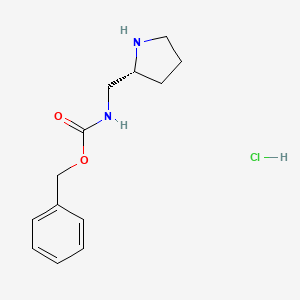

(R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

Vue d'ensemble

Description

®-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The hydrochloride salt form enhances its solubility in water, making it more suitable for various biological and chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from nitrogen-containing acetals and ketals.

Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine derivative.

Carbamate Formation: The carbamate group is formed by reacting the pyrrolidine derivative with an isocyanate.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidinone derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Pyrrolidinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

®-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its ability to interact with biological targets.

Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mécanisme D'action

The mechanism of action of ®-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets in the body. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The benzyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The carbamate group can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine-2-one: A similar compound with a ketone group instead of a carbamate group.

Pyrrolidine-2,5-diones: Compounds with two ketone groups on the pyrrolidine ring.

Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

®-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group and the carbamate group enhances its ability to interact with biological targets, making it a valuable compound in drug discovery and medicinal chemistry .

Activité Biologique

(R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, mechanisms of action, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19ClN2O2, with a molecular weight of approximately 270.76 g/mol. The compound features a pyrrolidine ring , a benzyl group , and a carbamate functional group . The presence of the hydrochloride salt enhances its solubility in aqueous solutions, facilitating various biological assays and applications in research.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : Synthesized from nitrogen-containing acetals and ketals.

- Introduction of the Benzyl Group : Achieved through a nucleophilic substitution reaction involving benzyl halide and the pyrrolidine derivative.

- Carbamate Formation : The carbamate group is introduced by reacting the pyrrolidine derivative with an isocyanate.

- Hydrochloride Salt Formation : The final step converts the free base into its hydrochloride salt using hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly targeting butyrylcholinesterase (BChE). It may modulate cholinergic signaling pathways by inhibiting BChE activity, which is crucial for neurotransmitter regulation in the nervous system .

- Receptor Modulation : Its structural characteristics suggest that it may interact with various receptors involved in pain modulation and neurological functions, including opioid receptors.

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective properties. In vitro studies have shown that it influences neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as Alzheimer's disease .

Analgesic Effects

The compound has also been evaluated for its analgesic effects. Preliminary findings suggest it may interact with pain-related receptors, indicating potential use in pain management therapies.

Inhibition Activity Against BChE

| Compound | IC50 Value (μM) | Selectivity |

|---|---|---|

| This compound | 5.12 ± 0.45 | High |

| Reference Compound A | 10.00 ± 0.50 | Moderate |

| Reference Compound B | 15.00 ± 0.60 | Low |

This table summarizes the inhibitory activity of this compound against BChE compared to reference compounds.

Case Studies

- Neuroprotection Against Aβ-Induced Toxicity :

-

Pain Modulation :

- A recent investigation into the analgesic properties revealed that administration of the compound resulted in reduced pain response in animal models, suggesting a mechanism involving modulation of central pain pathways.

Propriétés

IUPAC Name |

benzyl N-[[(2R)-pyrrolidin-2-yl]methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c16-13(15-9-12-7-4-8-14-12)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2,(H,15,16);1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFMEOUFLZOLHQ-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CNC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662649 | |

| Record name | Benzyl {[(2R)-pyrrolidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217652-74-8 | |

| Record name | Benzyl {[(2R)-pyrrolidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.